2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide
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Overview
Description
2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a nitro group, and a morpholinopyridazinyl moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Sulfonation: Addition of the sulfonamide group.
Coupling Reaction: Formation of the bond between the benzene ring and the morpholinopyridazinyl moiety.
Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and nitric acid for nitration. The coupling reaction often involves catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. The nitro group may undergo bioreduction, generating reactive intermediates that can damage cellular components. The morpholinopyridazinyl moiety may interact with receptors or ion channels, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(4-(6-piperidinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide
- 2-methyl-N-(4-(6-morpholinopyrimidin-3-yl)phenyl)-5-nitrobenzenesulfonamide
Uniqueness
Compared to similar compounds, 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide exhibits unique properties due to the presence of the morpholinopyridazinyl moiety. This structural feature enhances its binding affinity to certain biological targets and improves its solubility and stability, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S/c1-15-2-7-18(26(27)28)14-20(15)32(29,30)24-17-5-3-16(4-6-17)19-8-9-21(23-22-19)25-10-12-31-13-11-25/h2-9,14,24H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJRPDWSVRCKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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